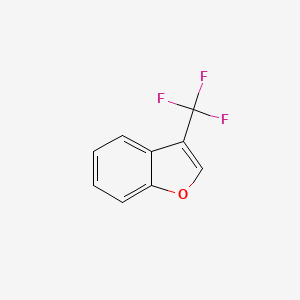

3-(Trifluoromethyl)benzofuran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXPWVFSOLFAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Benzofuran and Analogous Scaffolds

3 Lewis Acid Catalysis

Lewis acids are widely employed in organic synthesis to activate substrates and promote a variety of transformations, including the construction of heterocyclic rings. Several Lewis acids have proven effective in the synthesis of benzofuran (B130515) scaffolds.

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and commonly used Lewis acid catalyst. It has been instrumental in the synthesis of 3-trifluoromethyl-substituted benzofuran precursors. A key strategy involves the reaction of salicylaldehydes with in situ-generated trifluoromethyl diazomethane (B1218177), where BF₃·OEt₂ acts as an activator. This reaction does not directly yield the benzofuran but rather the corresponding 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol.

These benzofuranol products can then be readily dehydrated under acidic conditions, for example, by refluxing in toluene (B28343) with p-toluenesulfonic acid, to furnish the target 3-(trifluoromethyl)benzofuran. This two-step sequence provides an efficient route to the desired products from readily available starting materials. The initial addition reaction is sensitive to the electronic nature of the salicylaldehyde (B1680747), with electron-rich substrates generally providing better yields of the benzofuranol intermediate.

| Entry | Salicylaldehyde Derivative | Product (Benzofuranol) | Yield (%) |

| 1 | Salicylaldehyde | 2-hydroxy-2,3-dihydro-3-(trifluoromethyl)benzofuran | 75 |

| 2 | 5-Methoxysalicylaldehyde | 5-methoxy-2-hydroxy-2,3-dihydro-3-(trifluoromethyl)benzofuran | 82 |

| 3 | 5-Bromosalicylaldehyde | 5-bromo-2-hydroxy-2,3-dihydro-3-(trifluoromethyl)benzofuran | 68 |

| 4 | 3,5-Dichlorosalicylaldehyde | 3,5-dichloro-2-hydroxy-2,3-dihydro-3-(trifluoromethyl)benzofuran | 55 |

Reaction conditions: Salicylaldehyde (1.0 equiv), F₃CCH₂NH₃Cl (3.0 equiv), NaNO₂ (3.6 equiv), BF₃·OEt₂ (1.8 equiv), CH₂Cl₂/H₂O (30:1), -78 °C to rt.

Iron(III) chloride (FeCl₃) is an inexpensive and readily available Lewis acid that has found application in the synthesis of benzofuran derivatives. An iron-chloride-catalyzed ring-closing reaction has been reported for the synthesis of substituted benzofurans. nordmann.global This methodology involves the reaction of a trifluoromethylselenolating reagent with substituted alkynyl benzenes. nordmann.global The reaction is proposed to proceed through a Lewis acid-promoted intramolecular cyclization, demonstrating the utility of simple iron salts in facilitating the formation of the benzofuran ring system. nordmann.global

Scandium triflate (Sc(OTf)₃) is a highly effective and water-stable Lewis acid catalyst that has been utilized in a wide array of organic transformations. organic-chemistry.org Its applications include Friedel-Crafts alkylations, Diels-Alder reactions, and various cyclization reactions. nordmann.globalorganic-chemistry.org In the context of furan (B31954) synthesis, lanthanide triflates, including scandium triflate, have been shown to be efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to form five- and six-membered oxygen heterocycles. This suggests a potential application in the cyclization of ortho-alkenylphenols or ortho-alkynylphenols to yield dihydrobenzofurans or benzofurans, respectively. While specific examples for the synthesis of this compound using scandium triflate are not prominently documented, the known catalytic activity of Sc(OTf)₃ in related cyclizations points to its potential utility in this area.

The development of enantioselective methods for the synthesis of chiral benzofuran analogues is of high interest, particularly for applications in pharmacology. Chiral Lewis acid catalysis represents a powerful strategy for achieving such asymmetry. While the direct enantioselective synthesis of this compound itself has not been extensively detailed, related asymmetric syntheses of trifluoromethylated heterocycles and other benzofuran derivatives provide a conceptual framework.

For instance, the asymmetric synthesis of trifluoromethyl-substituted 2-isoxazolines has been achieved using phase-transfer catalysts derived from Cinchona alkaloids, which can be considered a form of chiral ion pair catalysis that shares principles with chiral Lewis acid catalysis. Furthermore, enantioselective [4+2] cyclization reactions of azadienes and azlactones catalyzed by chiral squaramide catalysts have been developed to produce benzofuran-fused N-heterocycles with high enantioselectivity. These examples demonstrate that a chiral environment, created by a chiral catalyst, can effectively control the stereochemical outcome of cyclization reactions leading to complex molecules containing a trifluoromethyl group or a benzofuran core. The application of a suitable chiral Lewis acid to the cyclization of a prochiral precursor, such as a substituted ortho-alkynylphenol, could potentially provide enantioselective access to chiral this compound analogues.

Lewis Acid Catalysis

Metal-Free Synthetic Approaches

While metal catalysts are powerful, metal-free synthetic routes offer advantages in terms of cost, toxicity, and simplified purification. These methods include electrophilic cyclizations, classical named reactions, photochemical transformations, and radical cascades.

Iodocyclization is a highly effective and important method for synthesizing benzofurans from functionalized alkynes, such as 2-alkynylphenols or o-alkynyl anisoles. semanticscholar.orgrsc.org This electrophilic cyclization is typically mediated by molecular iodine (I₂) and proceeds under mild conditions, showing tolerance for a wide variety of functional groups. rsc.org The reaction involves the attack of an iodine electrophile on the alkyne's carbon-carbon triple bond, which triggers a 5-endo-dig cyclization to form the iodinated benzofuran ring. nih.gov

This strategy has been successfully applied to create 3-iodobenzofurans, which are versatile intermediates for further functionalization through cross-coupling reactions. aminer.org A particularly relevant advancement is the domino cyclization/trifluoromethylation of 2-alkynylphenols. researchgate.net This one-step process utilizes a copper trifluoromethyl source, [CuCF₃], derived from the inexpensive industrial byproduct fluoroform (CF₃H), to directly install the trifluoromethyl group at the 3-position during the cyclization event. researchgate.net

Table 2: Iodocyclization of 2-Alkynylphenols

| Iodine Source | Substrate | Product | Conditions | Ref |

|---|---|---|---|---|

| I₂ | 2-Alkynylphenols | 3-Iodobenzofurans | Solventless, Ball Mill | aminer.org |

The Nenitzescu reaction traditionally synthesizes 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism involves a sequence of a Michael addition, a nucleophilic attack from the enamine, and an elimination step. wikipedia.org

While the classical reaction leads to indoles, modifications and the use of specific heterocyclic quinones can extend its utility to the synthesis of other heterocyclic systems, including benzofuran precursors. researchgate.net For example, the condensation of enamines with substituted quinones can yield adducts that serve as precursors to benzofuran-containing structures. rsc.org The reaction of 2-acetyl-1,4-benzoquinone (B74814) with aminocrotonates has been shown to produce isoquinoline (B145761) derivatives, demonstrating the reaction's versatility in forming different heterocyclic cores depending on the substituents of the starting quinone. researchgate.net The application to generate 3-benzoylbenzofuran precursors specifically would involve the strategic selection of a quinone and enamine that, upon condensation and subsequent transformation, yield the desired benzofuran scaffold.

Photochemical methods offer a unique, "green" approach to organic synthesis. scienceopen.com The synthesis of 2-aryl/alkyl benzofurans has been achieved through an intramolecular photochemical Wittig reaction. scienceopen.comresearchgate.net This reaction provides a pathway to the benzofuran ring system with potentially fewer by-products compared to other methods. scienceopen.com

The general principle of the intramolecular Wittig reaction involves the generation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule to form a double bond and close a ring. organic-chemistry.org In the photochemical variant for benzofuran synthesis, a suitable precursor is irradiated, leading to the formation of the reactive intermediate that undergoes cyclization. scienceopen.comresearchgate.net This approach expands the toolkit for synthesizing functionalized benzofurans under mild, light-induced conditions. organic-chemistry.org

Free radical cyclization cascades are powerful for constructing complex, polycyclic benzofuran compounds that may be difficult to access through other means. scienceopen.comnih.gov These reactions are initiated by the formation of a radical species, which then undergoes a series of intramolecular cyclization events. nih.gov

One such method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, ultimately yielding complex benzofurylethylamine derivatives. nih.gov Another strategy involves treating propargyl iodophenol derivatives that have a tethered alkene with a radical initiator. aalto.fi This generates a vinyl radical intermediate that reacts with the internal alkene, producing tricyclic 3-alkylidene dihydrobenzofurans, which are precursors to 3,4-fused tricyclic benzofurans. aalto.fi These cascade processes demonstrate a high degree of complexity generation in a single synthetic operation. scienceopen.comaalto.fi

Proton Quantum Tunneling-Facilitated Benzofuran Construction

The construction of the benzofuran ring can be facilitated by proton quantum tunneling, a phenomenon where a proton passes through a potential energy barrier rather than overcoming it. This effect is particularly relevant in reactions with high activation barriers or at low temperatures. ruben-group.dewikipedia.org

Research has demonstrated the role of proton tunneling in the hydroalkoxylation of a molecular species adsorbed on a silver surface, leading to the formation of a furan ring. ruben-group.de This process occurs at temperatures as low as 150 K, where classical thermal reaction pathways are inaccessible. ruben-group.de The contribution of proton tunneling was confirmed by a significant kinetic isotope effect when a deuterated derivative was used. ruben-group.de While this on-surface synthesis does not represent a conventional laboratory method for the bulk synthesis of this compound, it highlights a fundamental physical process that can drive the formation of the benzofuran scaffold. The key steps involve a hydrogen transfer from a hydroxyl group to an alkyne, followed by ring closure. ruben-group.de The rate of this tunneling-mediated reaction can be significantly faster than the classical over-the-barrier reaction, especially at cryogenic temperatures. ruben-group.de

Organosuperbase Catalysis for Ring Closure

Organosuperbases have emerged as powerful catalysts for promoting challenging chemical transformations under mild, metal-free conditions. One such application is the intramolecular cyclization of o-alkynylphenyl ethers to afford 2,3-disubstituted benzofurans. The phosphazene superbase P4-tBu has been shown to be an effective catalyst for this transformation.

The reaction proceeds via the deprotonation of a pronucleophile, which then attacks the alkyne in an intramolecular fashion to form the benzofuran ring. This methodology provides an efficient route to various benzofuran derivatives. The reaction conditions are typically mild, and the use of a metal-free catalyst is a significant advantage.

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

| o-(Phenylethynyl)phenyl methyl ether | P4-tBu | Toluene | Room Temp. | 95 |

| o-(Ethynyl)phenyl methyl ether | P4-tBu | Toluene | Room Temp. | 85 |

| o-(Butylethynyl)phenyl methyl ether | P4-tBu | Toluene | Room Temp. | 92 |

Reactions Utilizing in situ Generated Trifluoromethyl Diazomethane

A direct and efficient method for the synthesis of 3-(trifluoromethyl)-substituted benzofuranols involves the reaction of salicylaldehydes with trifluoromethyl diazomethane (CF3CHN2) generated in situ. These benzofuranols can then be readily converted to the corresponding 3-(trifluoromethyl)benzofurans.

This one-pot process is mediated by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), which activates the aldehyde towards nucleophilic attack by the trifluoromethyl diazomethane. The reaction is proposed to proceed through a 1,2-phenyl migration with concurrent loss of nitrogen gas, followed by cyclization to form the hemiacetal product. Subsequent dehydration furnishes the this compound.

| Salicylaldehyde Derivative | Lewis Acid | Solvent | Temperature (°C) | Yield of Benzofuranol (%) |

| Salicylaldehyde | BF3·OEt2 | CH2Cl2 | -78 to RT | 74 |

| 5-Bromosalicylaldehyde | BF3·OEt2 | CH2Cl2 | -78 to RT | 82 |

| 3,5-Di-tert-butylsalicylaldehyde | BF3·OEt2 | CH2Cl2 | -78 to RT | 78 |

Triflic Anhydride-Mediated Extended Pummerer Annulation Reactions

A powerful strategy for the synthesis of 3-(trifluoromethyl)benzofurans involves a triflic anhydride-mediated extended Pummerer annulation of phenols with trifluoromethylketene dithioacetal monoxide. This method provides direct access to 2-methylthio-3-(trifluoromethyl)benzofurans, which are versatile intermediates for further functionalization.

The reaction is initiated by the activation of the sulfoxide (B87167) with triflic anhydride, followed by an intramolecular cyclization involving the phenolic oxygen. The resulting 2-methylthio group can be removed or transformed, providing a flexible entry to a variety of this compound derivatives. This approach is notable for its broad substrate scope with respect to the phenol (B47542) component.

| Phenol Derivative | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Phenol | Trifluoromethylketene dithioacetal monoxide, Tf2O | Dichloromethane | -78 to 0 | 85 |

| 4-Methylphenol | Trifluoromethylketene dithioacetal monoxide, Tf2O | Dichloromethane | -78 to 0 | 92 |

| 4-Chlorophenol | Trifluoromethylketene dithioacetal monoxide, Tf2O | Dichloromethane | -78 to 0 | 78 |

Radical Reactions Initiated by Heteroatom-Centered Super-Electron-Donors

The synthesis of 3-substituted benzofurans can be achieved through radical reactions initiated by heteroatom-centered super-electron-donors (SEDs). nih.govresearchgate.net In this methodology, heteroatom anions, such as those derived from phosphines, thiols, and anilines, act as potent single-electron-transfer reagents. nih.govresearchgate.net

These SEDs initiate a radical cascade reaction with substrates like 2-iodophenyl allenyl ethers. nih.gov The process involves the formation of a vinyl radical, which undergoes a 5-exo-dig cyclization to form the benzofuran ring. nih.gov The resulting radical is then trapped, leading to the formation of 3-functionalized benzofurans. nih.gov This method is advantageous for its mild reaction conditions and the ability to introduce a variety of heteroatom-containing substituents at the 3-position. nih.govresearchgate.net

| Substrate | Super-Electron-Donor Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Iodophenyl allenyl ether | Diphenylphosphine | LDA | DME | 50 | 85 |

| 2-Iodophenyl allenyl ether | Thiophenol | LDA | DME | 50 | 92 |

| 2-Iodophenyl allenyl ether | Aniline | LDA | DME | 50 | 75 |

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed annulation reactions represent a versatile strategy for the construction of various heterocyclic systems, including benzofurans. These reactions often proceed through the generation of a phosphonium (B103445) ylide or a zwitterionic intermediate, which then undergoes a cascade of reactions to form the final product.

While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, related transformations demonstrate the potential of this approach. For instance, phosphine-catalyzed reactions have been employed for the synthesis of functionalized 3-alkenyl benzofurans. nih.gov This involves an intramolecular Wittig reaction initiated by the addition of a phosphine (B1218219) to an appropriately functionalized precursor. nih.gov The application of this methodology to trifluoromethylated substrates could provide a novel route to the target compound.

Friedel–Crafts Alkylation with α-Fluorinated Carbonyl Compounds

The Friedel–Crafts reaction is a cornerstone of aromatic chemistry, and its application to the synthesis of benzofurans is well-established. nih.gov While Friedel-Crafts acylation is more common for benzofuran synthesis, intramolecular alkylation of phenols bearing a suitable α-fluorinated carbonyl-containing side chain can, in principle, lead to the formation of this compound derivatives. nih.gov

This approach would involve the generation of a carbocation or a related electrophilic species from the α-fluorinated carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution onto the phenolic ring. The success of this strategy is contingent on the reactivity of the α-fluorinated carbonyl compound and the regioselectivity of the cyclization. While direct examples for the synthesis of this compound via this specific pathway are not widely reported, the general principles of Friedel-Crafts chemistry suggest its feasibility. nih.gov Challenges may include the deactivating effect of the trifluoromethyl group on the electrophilic center.

Regioselective and Stereoselective Synthetic Pathways

Achieving control over the arrangement of atoms in three-dimensional space is a central goal of modern organic synthesis. For this compound derivatives, this involves directing reactions to yield specific enantiomers or diastereomers, which can have profoundly different biological effects.

Enantioselective Construction of Chiral this compound Derivatives

The creation of chiral 3-substituted dihydrobenzofurans, which are precursors to benzofurans, can be achieved with high enantioselectivity through transition-metal-catalyzed intramolecular hydroarylation. nii.ac.jprsc.org This method utilizes the direct addition of an aromatic C-H bond to an unsaturated bond within the same molecule. nii.ac.jp

One prominent strategy involves the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org In this reaction, a cationic iridium complex, coordinated with a chiral bisphosphine ligand, efficiently catalyzes the 5-exo-cyclization to form the desired dihydrobenzofuran ring system. nii.ac.jp The carbonyl group of the ketone substrate acts as a directing group, facilitating the C-H activation step. nii.ac.jprsc.org The choice of the chiral ligand is critical for achieving high enantioselectivity. nii.ac.jp

For instance, the cyclization of 1-(3-(cinnamylory)phenyl)ethan-1-one, a model substrate, was tested with various chiral bisphosphine ligands in the presence of an iridium catalyst. The results demonstrated that ligands like Segphos and difluorphos (B3069624) led to significant improvements in both chemical yield and enantiomeric excess (ee) compared to the more traditional (R)-binap ligand. nii.ac.jp

Table 1: Effect of Chiral Ligands on the Ir-Catalyzed Enantioselective Cyclization of a model m-allyloxyphenyl ketone. Data sourced from nii.ac.jp.

Another powerful method for the enantioselective synthesis of benzofuran-fused heterocycles involves the use of chiral organocatalysts. For example, a chiral squaramide has been used to catalyze the [4+2] cyclization of benzofuran-derived azadienes with azlactones, yielding complex benzofuran-fused pyridinones. acs.org This process achieves excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99% ee), demonstrating the utility of organocatalysis in constructing these chiral scaffolds. acs.org

Diastereoselective Synthesis of Substituted Benzofurans

When multiple stereocenters are formed in a reaction, controlling their relative configuration is known as diastereoselectivity. Several advanced methods have been developed for the diastereoselective synthesis of highly substituted benzofurans and their dihydro-analogs.

A notable methodology is the rhodium-catalyzed intramolecular C-H insertion of donor/donor carbenes. escholarship.orgresearchgate.netnih.govchemrxiv.org This approach allows for the creation of 2,2,3-trisubstituted benzodihydrofurans by forming two adjacent stereocenters in a single, highly stereoselective step. researchgate.netchemrxiv.org The term "donor/donor" refers to carbenes that are appended with two electron-donating groups, which moderates their reactivity compared to traditional donor/acceptor carbenes. nih.gov This attenuated electrophilicity allows the reactions to be performed under milder conditions. researchgate.net The stereochemical outcome of these reactions can be controlled by either the substrate or the catalyst, depending on the steric and electronic properties of the starting material. chemrxiv.org For sterically bulky substrates, the reaction exhibits high substrate control, yielding a single diastereomer. chemrxiv.org For less hindered substrates, the choice of the chiral dirhodium catalyst can influence the diastereomeric ratio. chemrxiv.org

Another effective strategy for achieving high diastereoselectivity is the chiral guanidine-catalyzed asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. nih.govacs.orgfigshare.com This reaction constructs complex chiral spirooxindole frameworks, which contain a benzofuran motif. The process demonstrates high diastereoselectivities, often exceeding a 95:5 diastereomeric ratio (dr), alongside good enantioselectivity. nih.govfigshare.com

Table 2: Overview of Diastereoselective Methods for Substituted Benzofuran Synthesis.

These advanced synthetic strategies provide crucial tools for accessing specific stereoisomers of this compound derivatives, enabling detailed investigation into their structure-activity relationships in various biological contexts.

Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Benzofuran Scaffolds

Mechanistic Investigations of Formation and Transformation Reactions

The synthesis and transformation of 3-(trifluoromethyl)benzofuran scaffolds involve complex reaction mechanisms that are crucial for the development of efficient synthetic protocols. Mechanistic studies have shed light on the various intermediates and transition states that govern these processes, including trifluoromethylation, cyclization, and functionalization reactions. Understanding these pathways allows for the optimization of reaction conditions and the design of novel synthetic strategies.

Trifluoromethylcopper (CuCF₃) is a common intermediate in copper-mediated trifluoromethylation reactions. Its stability and decomposition pathways are highly dependent on the reaction conditions, such as the solvent and the presence of ligands. One proposed mechanism for the in-situ generation and subsequent reaction of CuCF₃ involves its formation from a trifluoromethyl anion and a copper source. beilstein-journals.org In solvents like dimethylformamide (DMF), it has been suggested that related copper complexes can decompose into Cu²⁺, difluorocarbene, and fluoride ions. beilstein-journals.org Another pathway involves the reaction of a phosphonium (B103445) ylide with a fluorine source to generate a difluorocarbene, which then reacts to form a trifluoromethyl anion. This anion subsequently reacts with a copper(I) salt to produce CuCF₃, which can then transfer the CF₃ group to an aromatic system. beilstein-journals.org The presence of diamine ligands, such as 1,10-phenanthroline, can accelerate the trifluoromethylation process by stabilizing the copper intermediates and facilitating the regenerative catalytic cycle. beilstein-journals.org

| Intermediate/Species | Role in Trifluoromethylation | Decomposition Products (in DMF) |

| Trifluoromethylcopper (CuCF₃) | Transfers the CF₃ group to the aryl substrate. | Cu²⁺, difluorocarbene, fluoride |

| Trifluoromethyl anion (CF₃⁻) | Reacts with a copper source to form CuCF₃. | - |

| Difluorocarbene (:CF₂) | An intermediate in the formation of the trifluoromethyl anion. | - |

| 1,10-phenanthroline | Ligand that accelerates the reaction by stabilizing copper intermediates. | - |

The generation of trifluoromethyl radicals is an alternative pathway for the introduction of the CF₃ group. These radicals can be generated from various precursors in the presence of a copper catalyst. For instance, the reaction of Togni's reagent with a copper(I) salt can produce a trifluoromethyl radical. beilstein-journals.org Similarly, sodium triflinate (CF₃SO₂Na) can generate CF₃ radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a copper reagent. beilstein-journals.org The generated trifluoromethyl radical can then add to a suitable precursor, such as an alkyne, to form a radical intermediate. This intermediate can then undergo further reactions, like oxidation by Cu(II), to form a cationic species that leads to the final product. beilstein-journals.org While direct thermal cleavage of perfluoroalkylcopper to perfluoroalkyl radicals is a plausible step, many modern methods rely on the generation of these radicals through redox processes involving copper catalysts and specific CF₃ sources.

| CF₃ Radical Precursor | Reagents | Role of Copper | Resulting Intermediate |

| Togni's Reagent | Cu(I) salt | Facilitates radical generation. | CF₃ radical |

| Sodium triflinate (CF₃SO₂Na) | tert-Butyl hydroperoxide (TBHP), Copper reagent | Catalyzes the decomposition of the precursor. | CF₃ radical |

In the synthesis of certain benzofuran (B130515) derivatives, a key mechanistic pathway involves the formation of an iminium ion and its subsequent reaction with a copper acetylide. nih.gov This process is particularly relevant in one-pot syntheses starting from o-hydroxy aldehydes, amines, and terminal alkynes. The reaction is proposed to initiate with the formation of an iminium ion from the aldehyde and the amine. nih.gov Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. The nucleophilic copper acetylide then attacks the electrophilic iminium ion. nih.govnih.gov This addition step generates a crucial intermediate which then undergoes intramolecular cyclization, followed by isomerization, to yield the final benzofuran product. nih.gov This strategy has been successfully employed using various copper catalysts and allows for the construction of the benzofuran core with good to excellent yields. nih.gov

| Reactant | Role | Intermediate Formed |

| o-Hydroxy aldehyde and Amine | Precursors for the iminium ion. | Iminium ion |

| Terminal Alkyne and Copper(I) salt | Precursors for the copper acetylide. | Copper acetylide |

| Iminium ion | Electrophile in the key C-C bond formation. | - |

| Copper acetylide | Nucleophile that attacks the iminium ion. | Propargylamine-type intermediate |

Radical-mediated reactions provide a powerful alternative for the synthesis of complex benzofuran structures. These processes often involve a cascade of reactions initiated by a single-electron transfer (SET). nih.gov For example, a method for constructing complex benzofurylethylamine derivatives involves the SET from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. nih.gov This transfer initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form the final product. nih.gov Such radical cascade reactions are valuable for creating polycyclic benzofurans that are otherwise challenging to synthesize. nih.gov The generation of trifluoromethyl radicals and their subsequent trapping is another example of a radical process that can be incorporated into benzofuran synthesis, leading to trifluoromethylated products. beilstein-journals.org

| Initiating Step | Key Intermediate | Subsequent Steps | Final Product Type |

| Single-Electron Transfer (SET) | Aryl radical | Intramolecular cyclization, Intermolecular radical-radical coupling | Polycyclic benzofurans |

| CF₃ radical generation | Trifluoromethyl radical | Addition to an alkyne or other unsaturated system | Trifluoromethylated compounds |

Lewis acids play a significant role in catalyzing the cyclization step in benzofuran synthesis by activating the substrates. In acid-catalyzed cyclizations of acetals, the mechanism is proposed to begin with the protonation of the substrate, followed by the elimination of an alcohol molecule to form an oxonium ion intermediate. wuxiapptec.com This electrophilic oxonium ion is then attacked by the nucleophilic phenyl ring to initiate the cyclization. The regioselectivity of this cyclization can be influenced by the electronic properties and accessibility of the orbitals in the oxonium ion intermediate. wuxiapptec.com In other systems, Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can activate a phenol (B47542), which then undergoes a Friedel-Crafts-type reaction with an alkyne to form the benzofuran ring. researchgate.net The Lewis acid can also facilitate tandem cyclizations of in-situ generated intermediates. researchgate.net Furthermore, the presence of a Lewis acid can enhance the rate of hydrogenation of the furan (B31954) moiety in benzofurans, demonstrating its ability to activate the heterocyclic ring. acs.org

| Lewis Acid/Acid Type | Substrate Activated | Key Intermediate | Subsequent Reaction |

| Protic Acid (e.g., PPA) | Acetal | Oxonium ion | Intramolecular nucleophilic attack by phenyl ring |

| Tris(pentafluorophenyl)borane | Phenol | Activated phenol-Lewis acid complex | Friedel-Crafts-type reaction with alkyne |

| Chlorozincate-based Lewis acid | Benzofuran ring | Activated furan moiety | Selective hydrogenation |

Intermediates and Transition States in Trifluoromethylation Processes

Intrinsic Reactivity Profiles

The C2-C3 double bond of the benzofuran core is electron-rich and generally reactive towards electrophiles. researchgate.net However, its reactivity in the context of this compound is modulated by the strongly electron-withdrawing CF₃ group. Nucleophilic attack on the C2 or C3 positions is less common unless the ring is activated by other means. Instead, reactions often involve the formation of an intermediate that then acts as a nucleophile to form the ring system.

The trifluoromethyl (CF₃) group exerts a powerful influence on the reactivity of the benzofuran scaffold through a combination of steric and electronic effects.

Electronic Effects : As a potent electron-withdrawing group, the CF₃ group decreases the electron density of the entire benzofuran ring system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to an unsubstituted benzofuran. Conversely, it can make the scaffold more susceptible to nucleophilic attack under certain conditions. For example, 3,3,3-trifluoromethyl pyruvate is noted as a highly reactive electrophile, facilitating the Friedel-Crafts reaction. nih.gov The electron-withdrawing nature of the CF₃ group is also known to enhance the biological activity of some heterocyclic compounds. nih.gov

Steric Effects : The CF₃ group is sterically bulky. This bulk can hinder reactions at adjacent positions. Research on related trifluoromethylated compounds has shown that the presence of the CF₃ group can necessitate harsher reaction conditions, such as elevated temperatures, to overcome steric hindrance and facilitate steps like C-H activation. acs.org

The combination of these properties makes the CF₃ group a critical determinant of both reactivity and selectivity in synthetic transformations involving the this compound scaffold. acs.org

| Feature | Influence of the Trifluoromethyl Group |

| Electronic Effect | Strongly electron-withdrawing; deactivates the ring towards electrophilic attack. |

| Steric Effect | Bulky; can sterically hinder reactions at adjacent positions, potentially requiring harsher conditions. |

| Reactivity Impact | Modulates selectivity and may necessitate modified reaction parameters compared to non-fluorinated analogues. |

Identification of Electrophilic and Nucleophilic Sites by Theoretical Calculations

Theoretical calculations serve as powerful tools for predicting the reactivity of molecules by identifying their electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate its electronic structure and forecast its behavior in chemical reactions. These calculations provide insights into various descriptors of reactivity, including electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and Fukui functions.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. In the case of this compound, regions with negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions with positive potential (colored blue) signify electron-poor areas susceptible to nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl group are expected to create a significant region of positive electrostatic potential, rendering the CF3 group and the adjacent C3 carbon atom electrophilic. Conversely, the oxygen atom and the aromatic benzene (B151609) ring are likely to exhibit negative electrostatic potential, marking them as nucleophilic centers.

Frontier molecular orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, thus indicating the primary site for electrophilic attack. For benzofuran derivatives, the HOMO is generally delocalized over the fused ring system, particularly the C2 and C3 positions of the furan ring. semanticscholar.org The LUMO, on the other hand, indicates the region most likely to accept an electron, highlighting the most probable site for nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group at the C3 position is expected to lower the energy of the LUMO and localize it significantly around the C3 carbon and the CF3 group, enhancing its electrophilicity.

Fukui functions and Mulliken charge population analyses provide a quantitative measure of the reactivity at specific atomic sites. semanticscholar.org These calculations can pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. For a substituted benzofuran, these calculations would likely confirm the C2 position as a primary nucleophilic site, susceptible to electrophilic attack, a common reactivity pattern for benzofurans. The C3 carbon, directly attached to the electron-withdrawing CF3 group, would be identified as a primary electrophilic site.

| Atomic Site | Predicted Mulliken Charge (a.u.) | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Predicted Reactivity Role |

|---|---|---|---|---|

| O1 | -0.5 | Low | Moderate | Nucleophilic Center |

| C2 | -0.2 | High | Low | Nucleophilic Site |

| C3 | +0.4 | Low | High | Electrophilic Site |

| C(CF3) | +0.7 | Low | High | Electrophilic Center |

| Benzene Ring (C4-C7) | Variable (Slightly Negative) | Moderate | Low | Nucleophilic Region |

Abnormal Reaction Pathways Leading to Perfluoroalkylated Byproducts

While the synthesis of this compound can be achieved through various methods, certain reaction conditions can lead to the formation of unexpected or "abnormal" perfluoroalkylated byproducts. A notable example is the trifluoromethylation of 3-bromobenzofuran using trifluoromethyl iodide (CF3I) and copper powder. rsc.org Although this reaction yields the expected this compound, it is often accompanied by a variety of structurally related perfluoroalkylated impurities.

The formation of these byproducts points to complex reaction mechanisms that deviate from the straightforward substitution pathway. Research has identified several of these abnormal products, including 2-(trifluoromethyl)benzofuran, 2- and 3-(pentafluoroethyl)benzofuran, and 2,3-bis(trifluoromethyl)benzofuran. rsc.org The emergence of these compounds suggests the involvement of highly reactive intermediates and alternative reaction pathways.

A proposed mechanism for the formation of these byproducts involves the initial formation of a trifluoromethylcopper (CF3Cu) species. This intermediate can undergo thermal cleavage to produce a trifluoromethyl radical (•CF3), which can then attack the benzofuran ring at positions other than C3, such as the more electronically rich C2 position, leading to 2-(trifluoromethyl)benzofuran. rsc.org

The generation of pentafluoroethylated products is particularly indicative of an abnormal pathway. It is hypothesized that the trifluoromethylcopper intermediate can decompose into cuprous fluoride (CuF) and difluorocarbene (:CF2). rsc.org This highly reactive difluorocarbene can then insert into another molecule of trifluoromethylcopper to form a pentafluoroethylcopper (CF3CF2Cu) species. This new intermediate can then react with the 3-bromobenzofuran to yield 3-(pentafluoroethyl)benzofuran or participate in radical reactions to form 2-(pentafluoroethyl)benzofuran. rsc.org The formation of 2,3-bis(trifluoromethyl)benzofuran likely arises from the reaction of trifluoromethyl radicals with the initially formed this compound product. rsc.org

These abnormal reaction pathways highlight the complex reactivity of perfluoroalkylating agents and the potential for unexpected side reactions in the synthesis of fluorinated heterocyclic compounds.

| Expected Product | Abnormal Byproduct | Proposed Key Intermediate | Reference |

|---|---|---|---|

| This compound | 2-(Trifluoromethyl)benzofuran | •CF3 (Trifluoromethyl radical) | rsc.org |

| 3-(Pentafluoroethyl)benzofuran | CF3CF2Cu (Pentafluoroethylcopper) | rsc.org | |

| 2-(Pentafluoroethyl)benzofuran | CF3CF2Cu / •CF2CF3 | rsc.org | |

| 2,3-Bis(trifluoromethyl)benzofuran | •CF3 (Trifluoromethyl radical) | rsc.org |

Derivatization and Advanced Functionalization Strategies for 3 Trifluoromethyl Benzofuran

Transformations and Modifications of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which makes its direct transformation a significant chemical challenge. However, selective modifications are achievable under specific conditions, providing pathways to novel analogs. The electron-withdrawing nature of the CF3 group influences the reactivity of the entire benzofuran (B130515) system, but transformations utilizing the trifluoromethyl group as a synthetic handle can greatly expand the molecular diversity. tcichemicals.com

Research into the selective transformation of C-F bonds in aromatic trifluoromethyl groups has revealed methods that could be applicable to 3-(trifluoromethyl)benzofuran. tcichemicals.com These strategies often involve activating the C-F bond under mild conditions. For instance, selective C-F bond cleavage can be achieved, allowing for the introduction of other functional groups. tcichemicals.com While direct transformations on the 3-CF3 group of the benzofuran core are not extensively documented, general methodologies for benzotrifluorides suggest potential pathways. These could include partial reduction to a difluoromethyl (CF2H) group or conversion to a dichloromethyl (CCl2H) or dibromomethyl (CBr2H) group, which are more versatile for subsequent chemical modifications.

Key transformations can include:

Single C-F bond cleavage: This allows for the introduction of nucleophiles such as thiols or halides, converting the -CF3 group into a -CF2SAr or -CF2Cl group, respectively. tcichemicals.com

Intramolecular arylation: C-F cleavage can facilitate intramolecular reactions to form cyclic structures, such as thioxanthones, from suitably substituted precursors. tcichemicals.com

These transformations, though challenging, offer a powerful tool for modifying the electronic and steric properties of the 3-position, significantly impacting the biological activity or material characteristics of the resulting compounds.

Functionalization of the Benzofuran Core

Beyond modifying the trifluoromethyl group, the benzofuran core itself offers multiple sites for functionalization. The presence of the CF3 group at the C-3 position influences the regioselectivity of subsequent reactions, enabling controlled derivatization of the heterocyclic and benzene (B151609) rings.

The benzofuran nucleus can undergo various substitution reactions. The C-2 position is particularly activated for functionalization. For instance, 2-methylsulfanyl moieties on fluorinated benzofurans can be used as handles for further transformations. nih.govnih.gov

A highly selective method for introducing acyl and formyl groups at the C-3 position has been developed based on the rearrangement of a MOM-protected 2-hydroxychalcone (B1664081). nih.gov This strategy allows for the synthesis of 3-acylbenzofurans under basic or weakly acidic conditions and 3-formylbenzofurans using (CF3)2CHOH as a solvent with p-TsOH. nih.gov

Furthermore, unusual substituent migrations have been observed in benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org This charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration allows for the synthesis of highly substituted benzofurans that would be difficult to access through conventional methods. rsc.org This highlights the potential for complex substitution patterns on the benzene ring portion of the this compound core.

Table 1: Examples of Selective Substitution Reactions on the Benzofuran Core

| Position | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| C-2 | Nucleophilic Substitution | Grignard reagents, organolithiums on 2-sulfonylbenzofurans | 2-Alkyl/Aryl-benzofurans |

| C-2 | Cross-Coupling | Arylboronic acids, Pd catalyst on 2-halobenzofurans | 2-Aryl-benzofurans |

| C-3 | Acylation | Rearrangement of 2-hydroxychalcone intermediate (basic/weakly acidic) | 3-Acylbenzofurans nih.gov |

| C-3 | Formylation | Rearrangement of 2-hydroxychalcone intermediate (p-TsOH, (CF3)2CHOH) | 3-Formylbenzofurans nih.gov |

| C-4 to C-7 | Electrophilic Aromatic Substitution | Halogenating agents (NBS, NCS), Nitrating agents (HNO3/H2SO4) | Halogenated/Nitrated benzofurans |

The synthesis of polycyclic systems incorporating the benzofuran scaffold expands the structural complexity and potential applications of these compounds. jocpr.com Benzofuran derivatives can serve as building blocks for larger, fused aromatic systems. nih.gov Strategies to construct polycyclic derivatives often involve annulation reactions on a pre-functionalized this compound.

For example, a benzofuran bearing functional groups at the C-2 and C-3 positions or on the benzene ring can undergo intramolecular cyclization or participate in cycloaddition reactions like the Diels-Alder reaction to form new rings. Transition metal-catalyzed reactions, such as intramolecular Heck or Buchwald-Hartwig couplings, are powerful methods for constructing fused heterocyclic systems.

The introduction of selenium-containing functional groups into organic molecules is of great interest due to their unique reactivity and biological properties. An acid-promoted method has been developed for the selective synthesis of trifluoromethylselenolated benzofurans. acs.org This reaction utilizes Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate as the trifluoromethylselenolating agent. This process allows for the direct incorporation of the -SeCF3 group onto the benzofuran core, providing access to a class of compounds with potential applications in materials science and medicinal chemistry.

The creation of quaternary carbon centers, particularly chiral ones, is a significant challenge in organic synthesis. Such centers impart conformational rigidity and three-dimensionality to molecules, which can be crucial for biological activity. Several strategies have been developed to construct quaternary centers at positions adjacent to the benzofuran core, such as C-2 or C-3.

One approach involves the Rh/Co relay-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids, which yields benzofuran-3(2H)-one scaffolds with a quaternary center at the C-2 position. nih.gov Another powerful method is the asymmetric addition/cyclization cascade of amidoesters and iminoquinones using noncovalent N-heterocyclic carbene (NHC) catalysis, which produces benzofuranones with an all-carbon quaternary stereocenter at C-3 in high yields and enantioselectivities. nih.gov Additionally, organocatalytic asymmetric Michael addition of 3-methylbenzofuran-2(3H)-ones to azadienes can create adjacent quaternary and tertiary carbon stereocenters. researchgate.net

Analog Synthesis and Structural Diversification Techniques

The synthesis of analogs and the structural diversification of the this compound core are essential for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of functional materials. mdpi.comnih.gov The synthetic strategies discussed previously provide a toolbox for creating diverse libraries of compounds.

Domino reactions, which combine multiple bond-forming events in a single pot, are particularly efficient for structural diversification. For example, a domino cyclization/trifluoromethylation of 2-alkynylphenols using a copper-CF3 reagent derived from fluoroform (CF3H) provides a one-step synthesis of 3-(trifluoromethyl)benzofurans. researchgate.netresearchgate.net This method allows for variation in the substitution pattern on the aromatic ring and the alkyne, leading to a wide range of analogs.

By combining different functionalization techniques, a high degree of structural diversity can be achieved. For instance, a this compound synthesized via the domino cyclization method can be further functionalized at the C-2 position using palladium-catalyzed cross-coupling reactions, followed by electrophilic substitution on the benzene ring. This modular approach allows for the systematic modification of all parts of the molecule.

Synthesis of Chalcone (B49325) and Pyrazoline Derivatives from Benzofuran Precursors

The synthesis of chalcone and pyrazoline derivatives represents a well-established avenue for generating compounds with a broad spectrum of biological activities. The general approach involves the creation of a chalcone backbone, which is an α,β-unsaturated ketone, followed by cyclization to form the pyrazoline ring.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones are commonly synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. In the context of this compound, a suitable precursor such as an acetyl-3-(trifluoromethyl)benzofuran would react with a substituted aromatic aldehyde. The reaction proceeds via an aldol (B89426) condensation mechanism to yield the corresponding chalcone.

For instance, the reaction of an appropriate acetyl-benzofuran derivative with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) would lead to the formation of a 1-(this compound-x-yl)-3-(aryl)prop-2-en-1-one. The specific position of the acetyl group on the benzofuran ring would determine the final structure of the chalcone.

Pyrazoline Synthesis from Chalcones

The resulting chalcones can then be converted to pyrazoline derivatives through a cyclization reaction with hydrazine (B178648) or its derivatives. The reaction of a this compound-based chalcone with hydrazine hydrate (B1144303) in a suitable solvent, often with a catalytic amount of acid, would yield the corresponding 5-(this compound-x-yl)-3-aryl-4,5-dihydro-1H-pyrazole. thaiscience.info The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of additional diversity at the N1 position of the pyrazoline ring. thaiscience.info

A general synthetic scheme for the preparation of these derivatives is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Acetyl-3-(trifluoromethyl)benzofuran + Aromatic Aldehyde | NaOH, Ethanol | This compound Chalcone |

| 2 | This compound Chalcone + Hydrazine Hydrate | Acetic Acid, Ethanol | This compound Pyrazoline |

Conversion of Trifluoromethyl-Substituted Dihydrobenzofuranols to Benzofurans

An alternative strategy for the synthesis of 3-(trifluoromethyl)benzofurans involves the formation of a dihydrobenzofuranol intermediate followed by a dehydration step. This method provides a direct route to the benzofuran core with the trifluoromethyl group at the desired position.

The process begins with the reaction of a salicylaldehyde (B1680747) derivative with in situ generated trifluorodiazo-methane. This reaction, typically activated by a Lewis acid such as boron trifluoride, leads to the formation of a 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol. The reaction is generally carried out at low temperatures and affords the dihydrobenzofuranol products in good yields.

The subsequent step involves the dehydration of the trifluoromethyl-substituted dihydrobenzofuranol to furnish the corresponding this compound. This elimination of water can be achieved under acidic conditions, leading to the formation of the aromatic benzofuran ring system.

The following table summarizes the yields of various trifluoromethyl-substituted dihydrobenzofuranols synthesized from different salicylaldehyde precursors:

| Entry | Salicylaldehyde Substituent | Product | Yield (%) |

| 1 | H | 3-(Trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 75 |

| 2 | 5-Bromo | 5-Bromo-3-(trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 82 |

| 3 | 3,5-Di-tert-butyl | 3,5-Di-tert-butyl-3-(trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 65 |

| 4 | 4-Methoxy | 4-Methoxy-3-(trifluoromethyl)-2,3-dihydrobenzofuran-2-ol | 78 |

Design and Synthesis of Structurally Related Heterocycles Bearing Benzofuran Subunits

The this compound scaffold can be incorporated into larger, more complex heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. These heterocycles are known to be important pharmacophores in medicinal chemistry.

Synthesis of Benzofuran-Oxadiazole Hybrids

One common method for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides. To synthesize a benzofuran-oxadiazole hybrid, a this compound-carboxylic acid would first be converted to its corresponding acid hydrazide. This can be achieved by reacting the carboxylic acid ester with hydrazine hydrate. The resulting hydrazide is then reacted with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) containing the this compound moiety.

Synthesis of Benzofuran-Triazole Hybrids

Similarly, benzofuran-triazole hybrids can be synthesized. For example, a 1,2,4-triazole (B32235) ring can be constructed from a benzofuran-carboximidate intermediate. The synthesis could begin with the conversion of a this compound-carbonitrile to the corresponding imidate, which is then reacted with a hydrazine derivative to form the triazole ring.

Another approach to 1,2,3-triazoles involves the copper-catalyzed "click chemistry" reaction between an azide (B81097) and a terminal alkyne. A this compound derivative bearing either an azide or an alkyne functional group could be used as a building block in this versatile reaction to link it to other molecular fragments. nih.gov

Spectroscopic and Advanced Structural Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular architecture of 3-(Trifluoromethyl)benzofuran. These techniques probe the connectivity of atoms, the molecular weight, the nature of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, GIAO-NMR Chemical Shift Calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR: While specific experimental spectra for this compound are not readily found, the expected chemical shifts can be inferred from its structure and data from related compounds. The ¹H NMR spectrum would feature signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring and a singlet for the proton at the C2 position of the furan (B31954) ring. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C3 position would likely deshield the adjacent C2 proton, shifting it downfield.

In the ¹³C NMR spectrum, the carbon atoms of the benzofuran (B130515) skeleton would appear in the typical aromatic and heterocyclic regions. The CF₃ group itself would be visible in ¹⁹F NMR, but its influence on the ¹³C spectrum is significant, presenting as a quartet due to C-F coupling. The carbon atom directly attached to the CF₃ group (C3) would be significantly shifted and show this characteristic quartet splitting. For instance, in related compounds like 1-(3-amino-6-(trifluoromethyl)benzofuran-2-yl)ethan-1-one, the CF₃ group's influence is seen with carbon-fluorine coupling constants (JC,F) around 3-4 Hz for carbons further away and 32-33 Hz for the carbon of the trifluoromethyl group itself. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C2 | ~8.0 | ~145 | C2-H is a singlet; deshielded by adjacent CF₃. |

| C3 | - | ~120 (q) | Carbon directly attached to CF₃; shows quartet splitting. |

| C4 | ~7.6 | ~122 | Aromatic proton. |

| C5 | ~7.3 | ~124 | Aromatic proton. |

| C6 | ~7.4 | ~123 | Aromatic proton. |

| C7 | ~7.5 | ~112 | Aromatic proton. |

| C3a | - | ~128 | Bridgehead carbon. |

| C7a | - | ~155 | Bridgehead carbon. |

| -CF₃ | - | ~124 (q) | Trifluoromethyl carbon; shows quartet splitting. |

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the benzene ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would be crucial for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.

GIAO-NMR Chemical Shift Calculations: Gauge-Including Atomic Orbital (GIAO) is a computational method used to predict NMR chemical shifts. unifr.chimist.maresearchgate.net This ab initio or Density Functional Theory (DFT) based approach calculates the magnetic shielding tensors for each nucleus in a molecule. unifr.chnih.govnih.gov By comparing the calculated shielding of the nuclei in the target molecule to a reference compound (like tetramethylsilane, TMS), theoretical chemical shifts can be obtained. unifr.ch These calculations are invaluable for assigning complex spectra, distinguishing between isomers, and confirming proposed structures, especially when authentic reference material is unavailable. The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used. unifr.chnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₅F₃O), the exact mass would be a key piece of data from high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 186. The fragmentation pattern would likely be dominated by the stability of the benzofuran ring system. Key fragmentation pathways would include the loss of the trifluoromethyl radical (·CF₃), leading to a fragment ion at m/z 117. Further fragmentation could involve the cleavage of the furan ring, similar to the parent benzofuran molecule, which typically shows fragments corresponding to the loss of CO and CHO. nist.govresearchgate.net The study of related trifluoromethyl-substituted heterocycles suggests that rearrangement and loss of CF₂ can also be a competing fragmentation pathway.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of functional groups. rsc.org The IR spectrum of this compound would be dominated by absorptions from the aromatic C-H and C=C bonds of the benzofuran core and the very strong absorptions from the C-F bonds of the trifluoromethyl group.

The key expected vibrational frequencies are:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: 1600-1450 cm⁻¹

C-O-C stretching (furan ring): 1250-1050 cm⁻¹

C-F stretching (CF₃ group): Very strong and broad absorptions in the 1350-1100 cm⁻¹ region. These are often the most prominent peaks in the spectrum of fluorinated compounds.

Comparison with the known spectrum of benzofuran would aid in assigning the peaks related to the core structure. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of related structures, such as 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran and 3-(Propan-2-ylidene)benzofuran-2(3H)-one, reveals key structural features of this class of compounds. nih.govvensel.org

These studies show that the benzofuran ring system is essentially planar. nih.gov The substituent at the C3 position is the main determinant of the crystal packing, influencing how the molecules arrange themselves in the crystal lattice through various intermolecular forces like hydrogen bonds or π–π stacking interactions. nih.gov For this compound, one would expect a planar benzofuran core with the CF₃ group positioned at the C3 atom.

Interactive Data Table: Representative Crystallographic Data for a 3-Substituted Benzofuran Derivative (Data from 3-(3-Fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran for illustrative purposes) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8561 |

| b (Å) | 8.0705 |

| c (Å) | 13.9069 |

| α (°) | 103.719 |

| β (°) | 91.280 |

| γ (°) | 106.973 |

| V (ų) | 711.50 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within a molecule. The benzofuran moiety is the principal chromophore in this compound. The UV-Vis spectrum of the parent benzofuran shows characteristic absorption bands corresponding to π → π* electronic transitions. researchgate.netnist.gov The introduction of the electron-withdrawing CF₃ group at the C3 position is expected to modulate these transitions, potentially causing a shift in the absorption maxima (λmax) either to shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift), and may also affect the molar absorptivity.

Chiroptical Spectroscopy for Enantiopure Derivatives (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for the characterization of chiral molecules. researchgate.net These methods measure the differential absorption of left- and right-circularly polarized light. researchgate.net For this compound itself, which is achiral, these techniques are not applicable.

However, if a chiral center were introduced into the molecule, for example by synthesizing a derivative with a stereocenter on a substituent, then CD spectroscopy would be a powerful tool to determine the absolute configuration and study the enantiopurity of the sample. To date, published research on the synthesis and chiroptical analysis of enantiopure derivatives of this compound is not available. The development of such chiral derivatives and the study of their interaction with polarized light could be a future area of research, potentially for applications in asymmetric catalysis or as chiral probes.

Supramolecular Assembly and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive analysis of the supramolecular assembly and intermolecular interactions of this compound through methods such as Hirshfeld surface analysis is currently limited by the absence of publicly available crystallographic data for this specific compound. Detailed experimental studies determining its crystal structure are a prerequisite for such an investigation.

For a molecule like this compound, a Hirshfeld surface analysis would be anticipated to reveal key interactions involving the trifluoromethyl group and the benzofuran ring system. The highly electronegative fluorine atoms of the trifluoromethyl group would likely participate in various non-covalent interactions, such as C–H···F and F···F contacts, as well as potentially influencing π-π stacking interactions between the aromatic rings of adjacent molecules. The oxygen atom of the furan ring could also act as a hydrogen bond acceptor.

To illustrate the type of data that would be generated from such an analysis, a hypothetical breakdown of intermolecular contacts for this compound is presented in the interactive table below. It is crucial to note that this data is purely illustrative and not based on experimental findings.

| Intermolecular Contact Type | Percentage Contribution (Hypothetical) | Key Features (Anticipated) |

| H···H | 45% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the benzene ring. |

| C···H/H···C | 20% | Indicates interactions between carbon and hydrogen atoms of neighboring molecules, contributing to the overall packing. |

| F···H/H···F | 15% | Highlights the role of the trifluoromethyl group in forming hydrogen bonds with hydrogen atoms of adjacent molecules. |

| F···F | 10% | Suggests the presence of halogen-halogen interactions between the fluorine atoms of neighboring trifluoromethyl groups. |

| C···C | 5% | Points towards potential π-π stacking interactions between the benzofuran ring systems. |

| O···H/H···O | 5% | Indicates potential hydrogen bonding involving the furan oxygen atom. |

The detailed study of these interactions through Hirshfeld surface analysis would provide valuable insights into the solid-state behavior of this compound, guiding future research in materials science and medicinal chemistry where control over crystal packing is essential. The generation of actual data awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the molecular system. The two most common ab initio and related methods are Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the time-independent Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. wikipedia.orgarxiv.org It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. wikipedia.org While computationally less intensive than more advanced methods, HF often serves as a starting point for more complex calculations. researchgate.netrsc.org For a molecule like 3-(Trifluoromethyl)benzofuran, an HF calculation would provide initial insights into its geometry and orbital energies.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Unlike HF, which approximates the wavefunction, DFT calculates the total energy of the system based on its electron density. researchgate.net It includes a term for exchange-correlation energy, which accounts for the quantum mechanical effects that HF neglects, thus providing a more accurate description of electron correlation. Hybrid functionals, such as B3LYP, are commonly used for organic molecules and have been shown to provide reliable results for the geometric and electronic properties of benzofuran (B130515) derivatives. rsc.orgmdpi.com Calculations on this compound using DFT with an appropriate basis set, such as 6-311++G(d,p), would be expected to yield accurate predictions of its structure and properties. mdpi.com

Electronic Structure Analysis and Molecular Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). nih.gov For a benzofuran derivative, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is often a π*-antibonding orbital. The electron-withdrawing trifluoromethyl group at the 3-position would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzofuran.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. beilstein-journals.org Studies on similar benzofurans show that substituents significantly influence this gap. beilstein-journals.orgsemanticscholar.org The strong inductive effect of the -CF3 group in this compound would likely result in a relatively large HOMO-LUMO gap, suggesting considerable electronic stability.

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to the electron-withdrawing -CF3 group |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered due to the electron-withdrawing -CF3 group |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | Relatively large, indicating high kinetic stability |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in the quantum calculation. stackexchange.comuni-muenchen.de It provides a picture of the charge distribution and helps identify electron-rich and electron-deficient centers.

For this compound, the analysis would be expected to show:

Highly positive charge on the carbon atom of the trifluoromethyl group due to the strong electronegativity of the three fluorine atoms.

Negative charges on the fluorine and oxygen atoms, as they are the most electronegative atoms in the molecule.

The carbon atoms of the benzene (B151609) ring would exhibit varying charges, influenced by the fused furan (B31954) ring and the electron-withdrawing substituent.

It is important to note that Mulliken charges are known to be highly dependent on the basis set used, and other charge schemes like Natural Population Analysis (NPA) derived from NBO are often considered more robust. stackexchange.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. In this compound, the most negative potential would be localized around the furan oxygen atom.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack. The most positive potential would likely be found around the hydrogen atoms of the benzene ring and, to a lesser extent, the trifluoromethyl group.

Green regions represent areas of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and is useful for understanding non-covalent interactions and predicting reactive sites. researchgate.net

Theoretical Reactivity Descriptors and Prediction of Reaction Sites

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

Local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack within the molecule, providing a more detailed picture of its chemical behavior than MEP analysis alone. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. These functions identify regions where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added or removed.

For a given atom in a molecule, the condensed Fukui functions can be calculated to predict reactivity:

f+ : Indicates susceptibility to nucleophilic attack (where an electron is accepted).

f- : Indicates susceptibility to electrophilic attack (where an electron is donated).

f0 : Indicates susceptibility to radical attack.

While specific calculated Fukui function values for this compound are not detailed in the available literature, studies on similar benzofused heterocycles consistently show that the C2 position is often the most reactive site for electrophilic attack. semanticscholar.orgresearchgate.net This is because the highest occupied molecular orbital (HOMO) is frequently localized on this atom, making it the most probable site to donate electrons to an electrophile. semanticscholar.org Computational analyses of related benzofuran structures help in qualitatively understanding the reactivity, even in the absence of precise quantitative data for this compound. semanticscholar.orgresearchgate.net

Local Ionization Energy Mapping

Local ionization energy is a property mapped onto the molecular surface, indicating the energy required to remove an electron from any point on that surface. Regions with low local ionization energy are electron-rich and thus prone to attack by electrophiles. This method provides a visual guide to the reactive sites of a molecule. sciforum.net

For aromatic compounds, the local ionization energy on the π-surface can effectively predict the regioselectivity of electrophilic substitution. sciforum.net In studies of related benzofused systems, the lowest local ionization energy values are typically found on the furan or thiophene ring carbons, highlighting them as the most reactive sites toward electrophiles. sciforum.net For this compound, it would be expected that such a map would highlight specific carbon atoms on the benzofuran ring system as being particularly susceptible to electrophilic attack.

Electrostatic Potential Energy Surfaces for Molecular Interactions

The electrostatic potential (ESP) energy surface is a valuable tool for understanding and predicting intermolecular interactions. It is mapped onto the electron density surface of a molecule, with colors indicating the distribution of charge.

Red regions signify negative electrostatic potential, indicating electron-rich areas that are attractive to electrophiles and likely to act as hydrogen-bond acceptors. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack and can act as hydrogen-bond donors. nih.gov

In benzofuran derivatives, the oxygen atom of the furan ring typically appears as a region of negative potential, making it a likely site for hydrogen bonding interactions. nih.govresearchgate.net The trifluoromethyl group, being strongly electron-withdrawing, would create a significant region of positive potential around the attached carbon and the fluorine atoms, influencing the molecule's interaction with other polar molecules.

Bond Dissociation Energies for Stability Assessment

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radicals. It is a direct measure of bond strength and a key indicator of the thermal stability of a molecule. High BDE values suggest a strong, stable bond that is less likely to break. rsc.org

While specific BDEs calculated for every bond in this compound are not available, general BDE values for relevant bond types can provide an assessment of its stability. The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. une.edu.au The bonds within the aromatic benzofuran ring are also expected to be strong. The stability of the molecule can be estimated by examining the BDEs of its constituent bonds, such as C-C, C-H, C-O, and C-F. ucsb.edurroij.com

Below is a table of representative BDEs for bond types present in this compound, gathered from general chemical literature.

| Bond Type | Representative Bond Dissociation Energy (kJ/mol at 298 K) |

| C-F (in CF4) | 552 |

| C-C (aromatic) | ~498 |

| C-H (aromatic) | ~469 |

| C-O (in furan) | ~502 |

| C-CF3 | ~427 |

Note: These are general values and the actual BDEs in this compound will vary based on the specific molecular environment.

Molecular Dynamics and Conformational Studies